1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone
Overview
Description
1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol . It is characterized by the presence of an indoline ring substituted with nitro and dimethyl groups, making it a unique and interesting compound for various scientific applications.
Preparation Methods
The synthesis of 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone typically involves the nitration of 3,3-dimethylindoline followed by acetylation. The reaction conditions often require the use of strong acids such as sulfuric acid for nitration and acetic anhydride for acetylation . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activities and disrupt cellular processes .
Comparison with Similar Compounds
1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone can be compared with other similar compounds such as:
- 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone
- 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone
- 1-(4-(3,4-Dimethylphenoxy)-3-nitrophenyl)ethanone
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of the nitro group in this compound makes it particularly unique and valuable for specific research purposes.
Properties
IUPAC Name |
1-(3,3-dimethyl-6-nitro-2H-indol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8(15)13-7-12(2,3)10-5-4-9(14(16)17)6-11(10)13/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZCJZLWNBAQDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C2=C1C=C(C=C2)[N+](=O)[O-])(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583135 | |
Record name | 1-(3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
453562-68-0 | |
Record name | 1-(2,3-Dihydro-3,3-dimethyl-6-nitro-1H-indol-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=453562-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanone, 1-(2,3-dihydro-3,3-dimethyl-6-nitro-1H-indol-1-yl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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